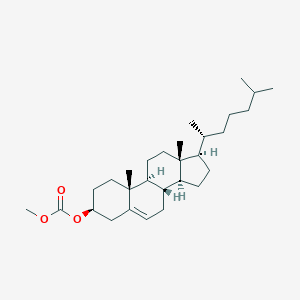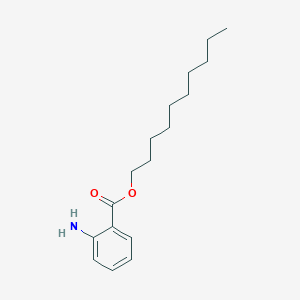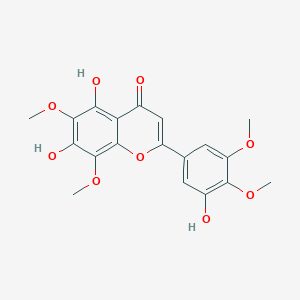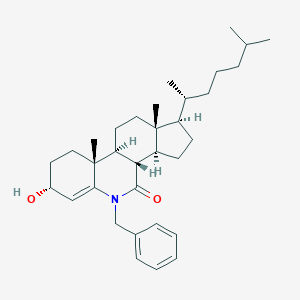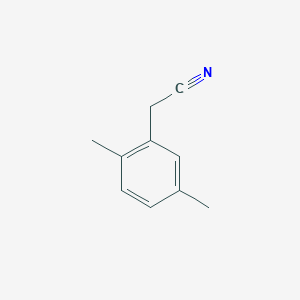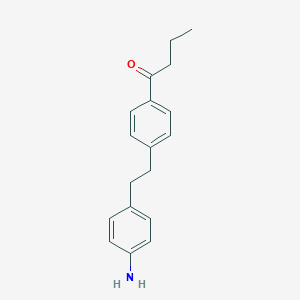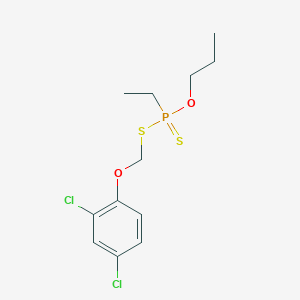
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate, commonly known as Propham, is a herbicide that is widely used in agriculture. It is a selective herbicide that is used to control weeds in various crops, including potatoes, sugar beets, and carrots. Propham has been used for several decades, and its use has been extensively studied.
作用機序
Propham works by inhibiting the growth of weeds. It does this by interfering with the synthesis of certain proteins that are essential for weed growth. Propham also disrupts the cell division process in weeds, which leads to their death.
生化学的および生理学的効果
Propham has been shown to have minimal toxic effects on humans and animals. However, it can have negative effects on the environment, particularly on non-target plants and animals. Propham can also accumulate in soil and water, which can lead to long-term environmental damage.
実験室実験の利点と制限
Propham is a widely used herbicide, and its effects have been extensively studied. This makes it an ideal candidate for lab experiments. However, the use of Propham in lab experiments can be limited by its potential impact on non-target plants and animals. Researchers must take care to minimize the environmental impact of their experiments.
将来の方向性
There are several areas of future research that could be explored in relation to Propham. These include:
1. Developing new synthesis methods that are more efficient and environmentally friendly.
2. Studying the potential use of Propham as a growth regulator in other crops.
3. Investigating the potential impact of Propham on non-target plants and animals.
4. Developing new herbicides that are more effective and have less environmental impact than Propham.
Conclusion:
Propham is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the growth of weeds and disrupting their cell division process. Propham has been shown to have minimal toxic effects on humans and animals, but it can have negative effects on the environment. Future research on Propham could focus on developing new synthesis methods, studying its potential use as a growth regulator, investigating its impact on non-target plants and animals, and developing new herbicides that are more effective and environmentally friendly.
合成法
Propham can be synthesized by reacting 2,4-dichlorophenol with chloromethyl ethylphosphonodithioate. The resulting product is then treated with propyl alcohol, which leads to the formation of Propham. The synthesis of Propham is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
Propham has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds in various crops. Propham has also been studied for its potential use as a growth regulator in plants. It has been shown to increase the yield of some crops, such as potatoes, by promoting tuberization.
特性
CAS番号 |
18596-67-3 |
|---|---|
製品名 |
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate |
分子式 |
C12H17Cl2O2PS2 |
分子量 |
359.3 g/mol |
IUPAC名 |
(2,4-dichlorophenoxy)methylsulfanyl-ethyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H17Cl2O2PS2/c1-3-7-16-17(18,4-2)19-9-15-12-6-5-10(13)8-11(12)14/h5-6,8H,3-4,7,9H2,1-2H3 |
InChIキー |
GQIMPJUQDSPLPN-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CCCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



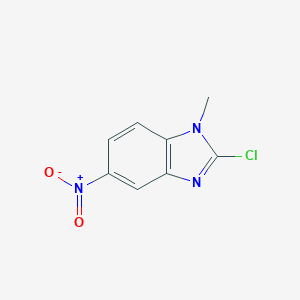
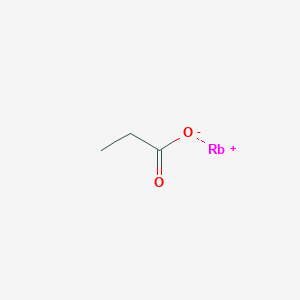
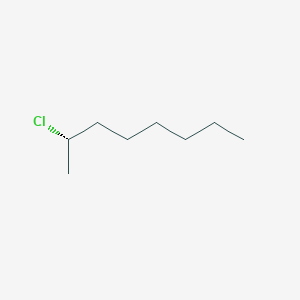
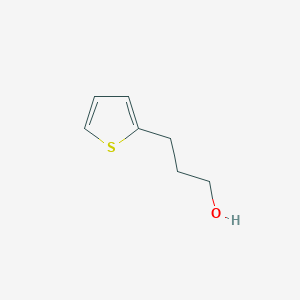

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
